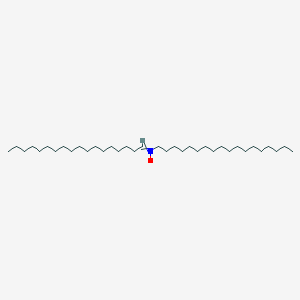

N-Octadecyloctadecan-1-imine N-oxide

Description

N-Octadecyloctadecan-1-imine N-oxide is a synthetic compound characterized by an imine (R₂C=NH) functional group oxidized to an N-oxide (R₂C=N⁺–O⁻). The molecule features two octadecyl (C₁₈H₃₇) chains, resulting in a highly hydrophobic structure.

Properties

CAS No. |

124029-68-1 |

|---|---|

Molecular Formula |

C36H73NO |

Molecular Weight |

536.0 g/mol |

IUPAC Name |

N-octadecyloctadecan-1-imine oxide |

InChI |

InChI=1S/C36H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,36H2,1-2H3 |

InChI Key |

HORBOHJHQGXXOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](=CCCCCCCCCCCCCCCCCC)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Amine N-Oxides (e.g., N,N-Dimethylhexadecane-1-amine N-Oxide)

Structural Differences :

- Amine N-Oxides: Feature a tertiary amine oxidized to N-oxide (R₃N⁺–O⁻), as seen in N,N-dimethylhexadecane-1-amine N-oxide (C₁₈H₃₉NO) .

- Imine N-Oxides : Contain an imine group (R₂C=N⁺–O⁻), which introduces a double bond adjacent to the N-oxide, altering electronic distribution and reactivity.

Physical Properties :

Natural N-Oxide Alkaloids (e.g., Antofin N-Oxide)

Structural and Functional Contrasts :

Key Differences :

Long-Chain Amides (e.g., N-Octadecylformamide)

Functional Group Comparison :

- Amides: Contain a carbonyl group bonded to nitrogen (R–CONH₂), as in N-octadecylformamide (C₁₉H₃₉NO) .

- Imine N-Oxides : Replace the carbonyl with an N-oxide-bound imine, reducing hydrogen-bonding capacity but increasing steric bulk.

Property Comparison :

Research Findings and Implications

- Amine vs. Imine N-Oxides : The absence of a tertiary nitrogen in imine N-oxides reduces water solubility but enhances thermal stability, making them suitable for high-temperature processes .

- Natural vs. Synthetic : Natural N-oxides exhibit bioactivity but face scalability challenges, whereas synthetic variants offer tunable properties for industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.